3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide

説明

Molecular Architecture and IUPAC Nomenclature

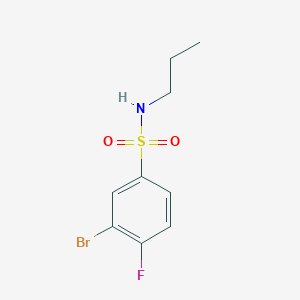

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the compound is formally designated as 3-bromo-4-fluoro-N-propylbenzenesulfonamide. The molecular architecture consists of a benzene ring system bearing two halogen substituents at specific positions, with a sulfonamide functional group attached at the para position relative to the fluorine atom. The bromine atom occupies the meta position (position 3) while the fluorine atom is located at the ortho position (position 4) relative to the sulfonamide group, creating a unique substitution pattern that significantly influences the electronic distribution throughout the aromatic system.

The molecular formula of this compound is established as C₉H₁₁BrFNO₂S, with a molecular weight of 296.16 grams per mole. The structural representation reveals the presence of key functional groups including the sulfonamide moiety (SO₂NH-), which serves as the primary reactive center, and the propyl group (C₃H₇) attached to the nitrogen atom of the sulfonamide functionality. The Standard International Chemical Identifier (InChI) notation provides a comprehensive structural description: InChI=1S/C9H11BrFNO2S/c1-2-5-12-15(13,14)7-3-4-9(11)8(10)6-7/h3-4,6,12H,2,5H2,1H3, which encodes the complete connectivity and stereochemical information of the molecule.

The chemical classification of this compound places it within the broader category of aromatic sulfonamides, specifically as a dihalogenated benzenesulfonamide derivative. The presence of both electron-withdrawing halogen substituents creates a distinctive electronic environment that differentiates this compound from other sulfonamide analogs. The propyl substituent on the nitrogen atom introduces additional steric considerations and influences the compound's lipophilicity and membrane permeability characteristics. The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is CCCNS(=O)(=O)C1=CC(=C(C=C1)F)Br, providing a linear representation of the molecular connectivity.

Table 1: Fundamental Molecular Properties of this compound

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of related sulfonamide compounds provide valuable insights into the structural characteristics and conformational preferences of this compound. Studies on analogous sulfonamide structures reveal characteristic bond lengths and angles that are consistent across this class of compounds. The sulfonamide functional group typically exhibits sulfur-oxygen bond lengths ranging from 1.428 to 1.441 Ångströms, with sulfur-nitrogen bond distances between 1.618 and 1.624 Ångströms. These measurements are consistent with the expected tetrahedral coordination geometry around the sulfur atom in sulfonamide compounds.

Conformational analysis of related N-propyl benzenesulfonamide derivatives demonstrates that the propyl group adopts a gauche orientation relative to the aromatic ring system when viewed along the nitrogen-sulfur bond. This conformational preference minimizes steric interactions while allowing for optimal orbital overlap between the nitrogen lone pair and the sulfur atom. The torsion angles involving the propyl chain typically range from 57.3 to 60.5 degrees, indicating a preferred conformational state that balances steric and electronic factors. The oxygen-sulfur-oxygen bond angles in sulfonamide compounds consistently measure between 118.26 and 119.54 degrees, reflecting the slightly distorted tetrahedral geometry around the sulfur center.

The presence of halogen substituents in this compound introduces additional conformational considerations through halogen bonding interactions and altered electronic distributions. Fluorine atoms, being highly electronegative, create significant dipole moments that influence intermolecular interactions and crystal packing arrangements. Bromine atoms, with their larger van der Waals radius and polarizability, contribute to different types of intermolecular contacts including halogen bonding and π-π stacking interactions. The combination of these two different halogen atoms creates a unique electronic environment that affects both intramolecular conformational preferences and intermolecular assembly patterns in the solid state.

Computational torsional scans of sulfonamide structures have revealed that the sulfonamide conformation plays a crucial role in determining biological activity and molecular recognition properties. The barrier to rotation around the sulfur-carbon bond is typically influenced by electronic conjugation between the aromatic ring and the sulfonamide group, as well as steric interactions with substituents. In the case of this compound, the presence of halogen substituents modifies these rotational barriers and may stabilize specific conformational states through intramolecular interactions.

Table 2: Characteristic Bond Lengths and Angles in Sulfonamide Compounds

Comparative Structural Analysis with Related Sulfonamide Derivatives

Comparative structural analysis of this compound with related halogenated sulfonamide derivatives reveals important structure-activity relationships and electronic effects. The isomeric compound 4-bromo-3-fluoro-N-propylbenzenesulfonamide, where the positions of bromine and fluorine are exchanged, provides a direct comparison for understanding the influence of substitution patterns on molecular properties. Both compounds share the same molecular formula C₉H₁₁BrFNO₂S and molecular weight of 296.16 grams per mole, but differ significantly in their electronic distribution and potential biological activities due to the altered halogen positioning.

The structural comparison with 3-Bromo-4-fluoro-N-methylbenzenesulfonamide, which features a methyl group instead of a propyl group on the nitrogen atom, demonstrates the influence of alkyl chain length on molecular properties. This methylated analog has a molecular formula of C₇H₇BrFNO₂S and a molecular weight of 268.11 grams per mole, representing a loss of 28.05 mass units corresponding to the difference between methyl and propyl substituents. The shorter alkyl chain in the methyl derivative results in different lipophilicity characteristics and potentially altered membrane permeability properties compared to the propyl analog.

Analysis of the broader sulfonamide family structure reveals that the general framework consists of a central sulfur atom with tetrahedral coordination, bonded to two oxygen atoms, one nitrogen atom, and one carbon atom of an aromatic ring. The typical sulfonamide structure can be described as an organic compound consisting of aniline derivatized with a sulfonamide group, where the difference in derivative structures lies in the substitution patterns on both the aromatic ring and the nitrogen atom. The International Union of Pure and Applied Chemistry naming convention for the basic sulfonamide structure is 4-aminobenzenesulfonamide, from which various derivatives are named based on their specific substitution patterns.

The electronic effects of halogen substitution in sulfonamide derivatives create distinctive patterns of reactivity and intermolecular interactions. Fluorine atoms, being the most electronegative element, create strong inductive effects that withdraw electron density from the aromatic system, thereby influencing the acidity of the sulfonamide proton and the nucleophilicity of the nitrogen atom. Bromine atoms contribute different electronic effects through their larger size and polarizability, creating opportunities for halogen bonding interactions that can influence molecular recognition and binding affinity in biological systems.

Crystallographic studies of related sulfonamide structures demonstrate that molecular packing arrangements are significantly influenced by intermolecular hydrogen bonding patterns. The sulfonamide functional group serves as both a hydrogen bond donor (through the N-H proton) and acceptor (through the sulfur-bound oxygen atoms), creating networks of intermolecular interactions that stabilize crystal structures. The presence of halogen substituents introduces additional intermolecular contacts through halogen bonding and van der Waals interactions, which can modify crystal packing efficiency and thermal stability properties.

Table 3: Comparative Analysis of Related Halogenated Sulfonamide Derivatives

特性

IUPAC Name |

3-bromo-4-fluoro-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFNO2S/c1-2-5-12-15(13,14)7-3-4-9(11)8(10)6-7/h3-4,6,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFBJLKIVGWZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Catalytic Bromination of 4-Fluorobenzaldehyde

The critical step in the synthesis is the bromination of 4-fluorobenzaldehyde to introduce the bromine atom at the 3-position. Two main methods have been reported:

| Method | Reagents & Conditions | Yield & Purity | Notes |

|---|---|---|---|

| Zinc Bromide Catalyzed Bromination (WO2010086877A2) | 4-fluorobenzaldehyde added dropwise to a mixture of oleum, iodine, and zinc bromide at 5–35 °C for 2 hrs; bromine added dropwise at 25–45 °C for 3 hrs; stirred at 25–65 °C for 2 hrs; quenched in water below 25 °C; extracted with toluene; purified by distillation | >90% yield; >95% purity | Cost-effective, high selectivity, scalable |

| Ultrasonic-Assisted Bromination (CN109912396B) | 4-fluorobenzaldehyde dissolved in dichloromethane (solution A); sodium bromide and HCl in water (solution B); solutions mixed at 20–25 °C with ultrasonic irradiation; sodium hypochlorite added dropwise over 1 hr; ultrasonic treatment continued; phase separation and crystallization at 31 °C | High purity after crystallization | Mild conditions, environmentally safer |

Reaction Mechanism and Optimization

- Zinc bromide acts as a catalyst facilitating electrophilic bromination with bromine.

- Ultrasonic irradiation enhances mass transfer and reaction rate in the alternative method.

- Temperature control is crucial to avoid over-bromination or side reactions.

- Purification by crystallization or distillation ensures high purity of the aldehyde intermediate.

Conversion to Sulfonamide and N-Propylation

Formation of 3-Bromo-4-fluoro-benzenesulfonamide

The aldehyde intermediate is converted to the corresponding sulfonamide by:

- Reaction with sulfonyl chlorides or sulfonamide-forming reagents.

- Typically involves nucleophilic substitution at the aldehyde or via intermediate steps.

- Conditions are optimized to preserve halogen substituents and avoid side reactions.

N-Propylation of the Sulfonamide

- The sulfonamide nitrogen is alkylated with propyl halides (e.g., propyl bromide) under basic conditions.

- Typical bases include potassium carbonate or sodium hydride.

- Solvents such as DMF or acetonitrile are used to facilitate the reaction.

- Reaction temperature and time are controlled to maximize yield and minimize over-alkylation.

Summary of Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination of 4-fluorobenzaldehyde | ZnBr2, oleum, iodine, bromine | 5–65 °C | ~7 hrs total | >90 | >95 | High selectivity, industrially viable |

| Alternative bromination | NaBr, HCl, NaOCl, ultrasonic | 20–25 °C | ~1.5 hrs + crystallization | High | High | Mild, environmentally safer |

| Sulfonamide formation | Sulfonyl chloride, base | Room temp to reflux | Several hours | Moderate to high | High | Preserves halogens |

| N-propylation | Propyl halide, base (K2CO3) | RT to 80 °C | Several hours | High | High | Controlled alkylation |

Research Findings and Considerations

- The presence of both bromine and fluorine substituents influences reactivity and biological activity, requiring careful control during synthesis to maintain substitution pattern.

- Continuous flow reactors have been explored in industrial settings to improve efficiency and yield in the bromination step.

- The sulfonamide functional group formation and N-alkylation steps are well-established, but reaction conditions must be optimized to avoid dehalogenation or side reactions.

- Research indicates that substitution at the 3-position with bromine and at the 4-position with fluorine provides favorable biological properties, justifying the synthetic focus on these positions.

化学反応の分析

Types of Reactions

3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can be used under acidic conditions.

Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the benzene ring .

科学的研究の応用

3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide has several scientific research applications:

作用機序

The mechanism of action of 3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in folate synthesis in bacteria.

Pathways Involved: By inhibiting folate synthesis, the compound can disrupt bacterial growth and replication, leading to its antibacterial effects.

類似化合物との比較

Substituent Effects

- Halogen Positioning : The bromine and fluorine in the target compound occupy adjacent positions (3 and 4), creating a dipole moment that may enhance binding to hydrophobic enzyme pockets. In contrast, Example 2 () features fluorine in a chromen ring, which stabilizes π-π interactions in biological targets.

- N-isopropyl in Example 53 provides steric bulk, which may hinder rotational freedom in binding sites .

生物活性

3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide is an organic compound belonging to the sulfonamide class, which is known for its diverse biological activities. This compound features a unique structure characterized by a bromine atom, a fluorine atom, and a propyl group attached to a benzene ring, along with a sulfonamide functional group. The combination of these elements contributes to its potential biological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₄BrFNO₂S

- Molecular Weight : 353.23 g/mol

- CAS Number : 1874673-86-5

The presence of the propyl group may influence the compound's solubility and reactivity, potentially affecting its biological activity and pharmacokinetic properties.

The biological activity of this compound primarily stems from its sulfonamide moiety. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which plays a crucial role in bacterial folate synthesis. By disrupting this pathway, the compound can inhibit bacterial growth and replication, showcasing its antibacterial properties .

Molecular Targets

- Dihydropteroate Synthase : Inhibition leads to reduced folate synthesis in bacteria.

- Potential Interaction with Other Enzymes : The compound may also interact with other enzymes involved in metabolic pathways.

Antibacterial Properties

Research indicates that compounds within the sulfonamide class exhibit significant antibacterial effects. The specific activity of this compound has been evaluated in various studies:

- In vitro Studies : Laboratory tests demonstrate effective inhibition against several bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

These results suggest that the compound has promising potential as a lead candidate for antibiotic development .

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated various sulfonamide derivatives, including this compound, demonstrating its efficacy against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

- Pharmacokinetic Evaluation : Another research effort assessed the pharmacokinetic profile of this compound, revealing favorable absorption rates and metabolic stability in preliminary animal models. This suggests potential for further development as an oral antibiotic.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 3-Bromo-4-fluorobenzene-1-sulfonamide | Lacks propyl group | Moderate antibacterial |

| 4-Bromo-3-fluorobenzene-1-sulfonamide | Different positioning of halogens | Similar activity |

The addition of the propyl group in this compound may enhance its lipophilicity and cellular uptake compared to its analogs .

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: Synthesis typically involves sulfonylation of a bromo-fluoro-substituted benzene precursor with N-propylamine. Key steps include:

- Sulfonylation: Reacting 3-bromo-4-fluorobenzenesulfonyl chloride with propylamine in a polar aprotic solvent (e.g., dichloromethane) under controlled pH (7–9) to prevent side reactions like hydrolysis .

- Temperature Control: Maintaining temperatures between 0–5°C during sulfonylation to minimize decomposition of reactive intermediates .

- Purification: Use column chromatography or recrystallization to isolate the product. Analytical techniques like HPLC (High Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) are critical for verifying purity (>95%) and structural integrity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the presence of the propyl group (δ 0.8–1.5 ppm for CH and CH protons) and sulfonamide functionality (δ 7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z ~320) .

- HPLC: Quantifies purity using a C18 column with UV detection at 254 nm; retention time should match a certified reference standard .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Discrepancies in NMR or MS data may arise from residual solvents, isotopic impurities (e.g., bromine’s Br/Br split), or rotamers. Strategies include:

- Variable-Temperature NMR: Identify dynamic processes (e.g., hindered rotation of the sulfonamide group) by acquiring spectra at 25°C and 60°C .

- Isotopic Pattern Analysis: Use high-resolution MS to distinguish between molecular ion clusters (e.g., bromine’s 1:1 isotopic ratio) and impurities .

- 2D NMR (COSY, HSQC): Assign overlapping signals and confirm connectivity between the aromatic ring and sulfonamide group .

Q. What strategies are effective for studying the bioactivity of sulfonamide derivatives like this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against carbonic anhydrase or kinases, as sulfonamides often act as inhibitors. Use fluorogenic substrates to monitor activity in real time .

- Molecular Docking: Model interactions between the sulfonamide group and target enzymes (e.g., hydrophobic pockets or zinc-binding sites) using software like AutoDock .

- SAR Studies: Modify substituents (e.g., bromine, fluorine, propyl chain) to correlate structural features with bioactivity trends .

Q. How can reaction conditions be optimized when encountering low yields in the sulfonylation step?

Methodological Answer:

- Solvent Screening: Test alternatives like THF or acetonitrile to improve solubility of intermediates .

- Catalysis: Add a base (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction forward .

- In Situ Monitoring: Use FTIR to track the disappearance of the sulfonyl chloride peak (~1370 cm) and optimize reaction time .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental solubility data for this compound?

Methodological Answer:

- Computational Adjustments: Refine Hansen solubility parameters (δ, δ, δ) using experimental data from solvents like DMSO or ethanol .

- Experimental Validation: Perform gravimetric solubility assays at controlled temperatures (e.g., 25°C vs. 37°C) to account for thermal effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。